molecular formula C8H11NO2S B13295173 methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate

methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate

Cat. No.: B13295173
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-LURJTMIESA-N
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Description

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate (CAS: 1245606-69-2) is a chiral β-amino acid ester featuring a thiophene ring at the β-position. Its molecular formula is C₈H₁₂ClNO₂S (as a hydrochloride salt), with a molecular weight of 221.7 g/mol . The compound’s structure combines the rigidity of the thiophene heterocycle with the versatility of a β-amino acid ester, making it a valuable intermediate in pharmaceutical synthesis, particularly for antiviral agents and bioactive alkaloids .

Key features:

  • Stereochemistry: The (3S) configuration ensures enantioselectivity in downstream applications.
  • Functional Groups: The ester moiety enhances solubility, while the amino group allows for further derivatization.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl (3S)-3-amino-3-thiophen-2-ylpropanoate

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3/t6-/m0/s1

InChI Key

AJNFOBUKNGRRKH-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CS1)N

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N

Origin of Product

United States

Preparation Methods

Direct Esterification of (R)-2-Amino-3-(thiophen-2-yl)propanoic Acid

This method converts the carboxylic acid precursor into the methyl ester via acid-catalyzed esterification:

Reaction Scheme :
$$
\text{(R)-2-Amino-3-(thiophen-2-yl)propanoic acid} \xrightarrow[\text{MeOH, AcCl}]{\text{0°C, 15 min}} \text{Methyl (2R)-2-amino-3-(thiophen-2-yl)propanoate}
$$

Procedure :

  • Reagents :
    • (R)-2-Amino-3-(thiophen-2-yl)propanoic acid (2.0 g, 11.7 mmol)
    • Acetyl chloride (4.15 mL, 58.5 mmol) in methanol (50 mL)
  • Steps :
    • Acetyl chloride is added dropwise to methanol at 0°C.
    • The amino acid is introduced, and the mixture is stirred overnight.
    • Solvent removal, dissolution in dichloromethane (DCM), washing with NaHCO₃(aq), drying (Na₂SO₄), and concentration yield the product.

Yield : 69% (1.5 g).
Characterization :

  • LRMS (ESI) : m/z 186.1 [M+H]⁺ (calc. 185.4).
  • Stereochemistry : The (2R) configuration of the starting amino acid is retained in the product.

Note : This method produces the (2R)-enantiomer. To obtain the (3S) isomer, either a resolving agent or an alternative stereoselective synthesis is required.

Comparison of Methods

Parameter Direct Esterification Nitro Reduction Route
Starting Material (R)-Amino acid Thiophene-2-carbaldehyde
Steps 1 4
Yield 69% ~33% (intermediate step)
Stereochemical Control Retained from precursor Dependent on reduction step
Complexity Low High

Stereochemical Considerations

  • The target (3S) configuration may require:
    • Use of a chiral catalyst during nitro reduction.
    • Resolution of racemic mixtures (if generated).
  • The direct method’s (2R) product suggests a potential discrepancy in reported configurations, necessitating re-evaluation of starting material chirality.

Optimization Challenges

  • Purity : Chromatography (e.g., silica gel with cyclohexane/ethyl acetate) is critical for isolating intermediates.
  • Stability : Acetal intermediates are volatile and degrade in CDCl₃.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the amino and ester groups can form covalent bonds with active sites on proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Features/Applications References
This compound HCl Thiophen-2-yl C₈H₁₂ClNO₂S 221.7 - - - Antiviral intermediate, chiral purity
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 3-Chlorophenyl C₁₀H₁₂ClNO₂ 213.66 1.220 311.6 7.37 Enhanced lipophilicity, drug synthesis
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate 3,5-Dichlorophenyl C₁₀H₁₁Cl₂NO₂ 248.11 1.326 336.5 7.06 Higher halogen content, crystallinity
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate 3-Trifluoromethylphenyl C₁₁H₁₂F₃NO₂ 247.21 - - - Electron-withdrawing substituent
(S)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 4-Methoxyphenyl C₁₁H₁₆ClNO₃ 245.7 - - - Improved solubility (methoxy group)

Key Observations :

  • Halogenated Derivatives: Chlorophenyl and dichlorophenyl analogs exhibit increased molecular weight and density due to halogen atoms. The 3,5-dichloro derivative (1.326 g/cm³) is denser than the monochloro analog (1.220 g/cm³) .
  • Solubility : The 4-methoxyphenyl analog () likely has better aqueous solubility due to the polar methoxy group.

Challenges :

  • Halogenated analogs require controlled conditions to avoid dehalogenation .

Mechanistic Insights :

  • Thiophene’s bioisosteric role mimics phenyl groups while offering distinct electronic profiles, influencing binding kinetics and metabolic pathways .

Biological Activity

Methyl (3S)-3-amino-3-(thiophen-2-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its potential as a bioactive molecule.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiophene moiety can interact with enzymes and receptors, modulating their activity. This interaction often involves non-covalent bonding, such as hydrogen bonds, which can influence the compound's reactivity and binding affinity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.

Antimicrobial Properties

Research indicates that this compound has shown effectiveness against certain bacterial strains. In vitro studies have demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
    • : The compound could serve as a lead for developing new antibiotics.
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory effects in vitro.
    • Method : Cytokine assays were performed on macrophage cell lines treated with the compound.
    • Results : A marked reduction in TNF-alpha and IL-6 production was noted.
    • : this compound may offer therapeutic benefits in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMethodologyReference
AntimicrobialInhibition of bacterial growthDisc diffusion method
Anti-inflammatoryReduced cytokine levelsCytokine assays

Q & A

Q. What safety protocols are critical for handling halogenated analogs of this compound?

  • Methodological Answer : Chlorinated or fluorinated derivatives require fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity. LC-MS/MS screens for reactive metabolites (e.g., epoxides) in hepatic microsome incubations. Dispose of waste via halogen-specific solvent trays to comply with EPA guidelines .

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